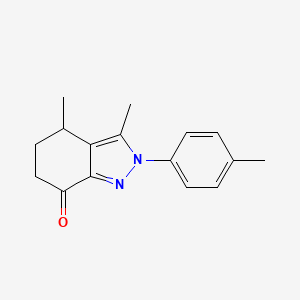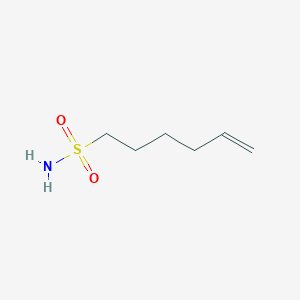
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is an organic compound that features both borate and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium catalyst under inert conditions. The general reaction scheme is as follows:
Starting Materials: Thiophene-2-sulfonamide and bis(pinacolato)diboron.
Catalyst: Palladium catalyst (e.g., Pd(dppf)Cl2).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the sulfonamide group may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the sulfonamide group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate group but lacks the thiophene and sulfonamide groups.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups but with different aromatic and aliphatic substituents.
Uniqueness
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of boronate and sulfonamide functional groups on a thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C10H16BNO4S2 |
|---|---|
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(17-7)18(12,13)14/h5-6H,1-4H3,(H2,12,13,14) |
Clave InChI |
OZSNOKWEUODQOU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
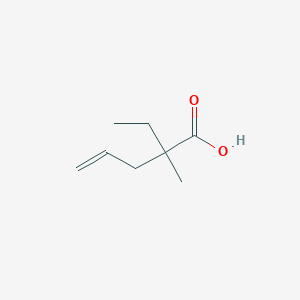
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
![3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
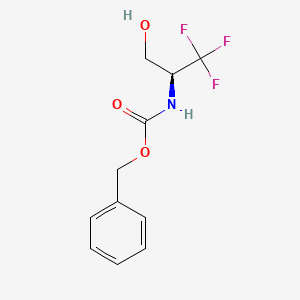
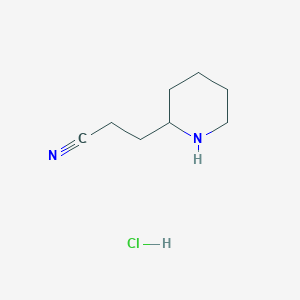
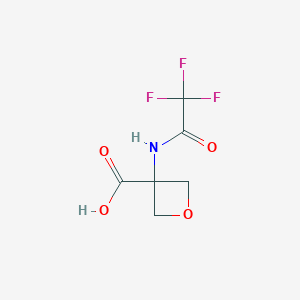

![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)
